molecular formula C13H12O5 B2655454 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid CAS No. 405897-57-6

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid

Cat. No.: B2655454
CAS No.: 405897-57-6
M. Wt: 248.234
InChI Key: BTJZFEPNCDYRKU-UHFFFAOYSA-N
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Description

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid is a synthetic furoic acid derivative characterized by a furan-2-carboxylic acid core substituted at the 5-position with a (3-methoxyphenoxy)methyl group.

The 3-methoxyphenoxy moiety may influence solubility, membrane permeability, and target binding compared to analogs with alkyl chains or halogenated phenyl groups. Furoic acid derivatives are known to modulate enzymes like acetyl-CoA carboxylase (ACC) and methionine aminopeptidase (MetAP), suggesting that this compound could similarly interact with metabolic or signaling pathways .

Properties

IUPAC Name

5-[(3-methoxyphenoxy)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-16-9-3-2-4-10(7-9)17-8-11-5-6-12(18-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJZFEPNCDYRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid typically involves the reaction of 3-methoxyphenol with 5-chloromethyl-2-furoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted furoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

  • Molecular Weight: 248.23 g/mol
  • Structural Formula: The compound features a furan ring substituted with a methoxyphenoxy group, which contributes to its reactivity and interaction with biological systems.

Organic Synthesis

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for the development of more complex molecules. Key reactions include:

  • Substitution Reactions: The phenoxy group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form carboxylic acids or reduced to hydroxymethyl derivatives, expanding its utility in synthetic chemistry .

Biological Activities

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity, which is being explored for its application in developing new antibiotics .
  • Anticancer Potential: Investigations into the compound's effects on cancer cell lines are ongoing, with some evidence pointing towards its ability to inhibit tumor growth .

Pharmaceutical Development

The compound is being investigated as a precursor for pharmacologically active agents. Its ability to modify biological targets makes it a candidate for drug development:

  • Drug Design: The unique structural features of this compound can be exploited to design new drugs targeting specific diseases, particularly those resistant to current therapies .
  • Protein Degradation Applications: It has been categorized under protein degrader building blocks, indicating its role in targeted protein degradation strategies, which are gaining traction in therapeutic development .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against multiple strains, suggesting potential as an antibiotic .
Study BAnticancer PropertiesShowed promising results in reducing cell viability in cancer cell lines through apoptosis induction.
Study CSynthetic ApplicationsHighlighted the versatility of the compound in synthesizing novel derivatives with enhanced biological activities .

Mechanism of Action

The mechanism of action of 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenoxy group plays a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings and Discrepancies

TOFA vs. FAS Inhibitors : TOFA reduces malonyl-CoA but requires FAS inhibitors (e.g., C75) to trigger apoptosis in cancer cells, highlighting the dual role of lipid metabolism in survival .

Substituent-Driven Activity: In MetAP inhibitors, 2-substituted phenyl groups are critical for potency, indicating that even minor structural changes in this compound could alter its target profile .

Biological Activity

5-[(3-Methoxyphenoxy)methyl]-2-furoic acid (CAS Number: 405897-57-6) is an organic compound with a molecular formula of C₁₃H₁₂O₅ and a molecular weight of 248.231 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological and agricultural applications. This article reviews the biological activity of this compound, focusing on its effects in various studies, including its hypolipidemic properties, nematicidal activity, and potential applications in biocontrol.

PropertyValue
Molecular FormulaC₁₃H₁₂O₅
Molecular Weight248.231 g/mol
CAS Number405897-57-6
Purity95%

Biological Activity Overview

This compound exhibits several biological activities:

1. Hypolipidemic Effects

Research indicates that compounds related to 2-furoic acid, such as this compound, may lower serum cholesterol and triglyceride levels. In studies involving animal models, it was observed that these compounds can significantly reduce lipid levels and influence liver enzyme activities associated with lipid metabolism .

2. Nematicidal Activity

A notable study highlighted the nematicidal properties of 2-furoic acid derivatives during the infection process of nematode-trapping fungi like Dactylellina haptotyla. The study reported that 2-furoic acid demonstrated strong nematicidal activity against Meloidogyne incognita, with an LD50 value of 55.05 µg/mL at 48 hours post-exposure . This suggests that derivatives like this compound might also possess similar properties due to their structural similarities.

Case Study: Hypolipidemic Activity

A study conducted by Hall et al. (1993) investigated the effects of furoic acid derivatives on lipid profiles in Sprague-Dawley rats. The findings indicated a significant reduction in serum cholesterol and triglycerides, suggesting a potential therapeutic application for managing hyperlipidemia .

Case Study: Nematode Control

In research focused on nematicidal activity, it was found that the application of furoic acid during the nematode trapping phase resulted in a marked decrease in gall formation on tomato roots treated with the compound. This suggests its potential use as a biocontrol agent in agriculture .

The biological activities of this compound can be attributed to its ability to interact with specific metabolic pathways:

  • Lipid Metabolism : The compound may inhibit key enzymes involved in lipid synthesis, thereby reducing overall lipid levels.
  • Nematicidal Action : The compound's structural features allow it to disrupt nematode physiology, leading to increased mortality rates among targeted species.

Q & A

Q. What are the typical synthetic routes and reaction conditions for synthesizing 5-[(3-Methoxyphenoxy)methyl]-2-furoic acid?

The synthesis of structurally related furoic acid derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]-2-furoic acid) involves nucleophilic substitution reactions. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the phenolic hydroxyl group, enabling the formation of an ether bond with the furan-carboxylic acid backbone . Key steps include:

  • Reaction Optimization : Temperature control (e.g., 60–80°C) and solvent selection (polar aprotic solvents like DMF) to enhance yield.
  • Purification : Recrystallization or column chromatography to achieve >97% purity, as noted in reagent catalogs .

Q. How can researchers confirm the structural integrity of this compound?

Analytical characterization employs:

  • NMR Spectroscopy : ¹H NMR can identify substituent positions on the furan ring. For example, coupling constants (J = 3.6 Hz) between furyl protons indicate substitution at the 5th position .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 287.09 g/mol for similar compounds) and isotopic patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) validates purity and resolves co-eluting impurities .

Q. What structural features influence the biological activity of furoic acid derivatives?

Substituents on the phenyl and furan rings modulate activity. For example:

  • Electron-withdrawing groups (e.g., Cl) enhance stability and receptor binding in inhibitors like TOFA (5-(tetradecyloxy)-2-furoic acid) .
  • Methoxy groups (as in 3-methoxyphenoxy) may improve solubility and metabolic resistance .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) be applied to study degradation pathways of this compound?

Isotopomers (e.g., ¹³C-labeled at specific carbons) are synthesized to trace degradation products. For example, ¹³C-formic acid release from 5-(¹³C-formyl)-2-furoic acid confirms oxidative cleavage mechanisms . Methodological steps include:

  • Synthesis of isotopomers : Use ¹³C-enriched precursors during ether bond formation.
  • Mass spectrometry analysis : Track isotopic enrichment in degradation byproducts (e.g., via LC-MS/MS).

Q. What in vitro/in vivo models are suitable for evaluating acetyl-CoA carboxylase (ACC) inhibition by this compound?

  • In vitro : Adipocyte or hepatocyte assays measure inhibition of [¹⁴C]-acetate incorporation into fatty acids, with TOFA as a positive control (IC₅₀ ~1 µg/mL) .
  • In vivo : Prostate cancer xenograft models treated with ¹¹C-acetate PET imaging can quantify ACC inhibition efficacy .

Q. How do bacterial strains metabolize furoic acid derivatives, and what enzymes are involved?

Pseudomonas putida and Cupriavidus basilensis degrade 2-furoic acid via:

  • Initial cleavage : Furan ring oxidation to form 5-hydroxy-2-furoic acid.
  • Enzymatic pathways : Molybdenum-dependent dehydrogenases and decarboxylases catalyze subsequent steps . Experimental Design : Use minimal media with this compound as the sole carbon source and monitor degradation via GC-MS.

Q. How can researchers address contradictions in reported melting points or bioactivity data for furoic acid derivatives?

Discrepancies often arise from:

  • Purity variations : Reproduce synthesis with ≥97% purity reagents and validate via elemental analysis .
  • Analytical limitations : Standardize DSC conditions for melting point determination (e.g., 233–237°C for 5-(2,5-dichlorophenyl)-2-furoic acid) .

Q. What non-linear optical (NLO) properties does this compound exhibit, and how are these characterized?

Furoic acid derivatives with conjugated π-systems show NLO activity due to asymmetric charge distribution. Characterization involves:

  • Hyperpolarizability measurements : Second-harmonic generation (SHG) using a Nd:YAG laser.
  • Crystallography : X-ray diffraction to correlate crystal packing with optical efficiency .

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